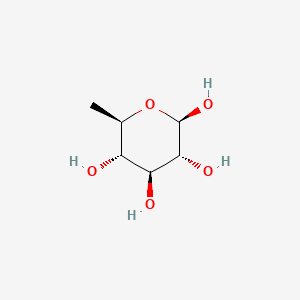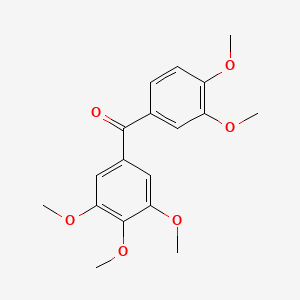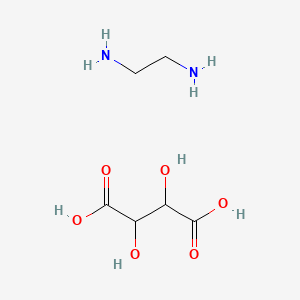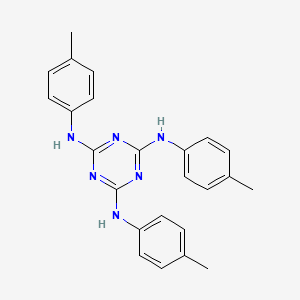![molecular formula C7H8BN3O2 B3050016 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid CAS No. 2304634-03-3](/img/structure/B3050016.png)
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Vue d'ensemble
Description
“2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are important structural motifs found in numerous bioactive molecules . They are known for their diverse functional groups and have been used in the synthesis of various bio-relevant compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines has been achieved through various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridines have been synthesized through various chemical reactions . One such reaction involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another reaction involves a sequential opening/closing cascade reaction .Applications De Recherche Scientifique
Kinase Inhibition
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid has been identified as a versatile scaffold in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it an attractive molecular framework for this purpose. Specifically, it typically binds to the hinge region of kinases, forming key interactions that contribute to potency and selectivity in inhibitor design. This scaffold is recognized for its elements of pyrrolo[2,3-b]pyridine and indazole, allowing for diverse kinase binding modes and thus serving as a critical component in kinase inhibitor development (Wenglowsky, 2013).
Heterocyclic Chemistry and Medicinal Applications
The compound's role extends beyond kinase inhibition into broader applications in heterocyclic chemistry and medicinal research. Research shows that pyrazolo[3,4-d]pyrimidines, closely related structures, exhibit significant biological activity and therapeutic potential in treating various diseases. These compounds have been explored for their roles in the central nervous system, cardiovascular system, cancer, inflammation, and more, underscoring the medicinal significance of pyrazolo[3,4-b]pyridine scaffolds in drug discovery and development (Chauhan & Kumar, 2013).
Synthesis and Catalysis
In the realm of synthetic chemistry, the pyranopyrimidine core, related to the pyrazolo[3,4-b]pyridine structure, has been identified as a key precursor for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. This highlights the importance of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid and related compounds in facilitating the development of novel pharmaceuticals through diverse synthetic pathways (Parmar, Vala, & Patel, 2023).
Drug Discovery and Design
The boronic acid moiety of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is particularly noteworthy in drug discovery and design. Boronic acids have been increasingly incorporated into medicinal chemistry efforts, contributing to enhanced drug potency and improved pharmacokinetic profiles. The unique properties of boronic acids, including their ability to form stable covalent complexes with biomolecules, have been exploited in the development of protease inhibitors, among other therapeutic agents (Plescia & Moitessier, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a range of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids . .
Propriétés
IUPAC Name |
(2-methylpyrazolo[3,4-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-5-2-6(8(12)13)3-9-7(5)10-11/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNSBCTYFSWMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2N=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193180 | |
| Record name | Boronic acid, B-(2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304634-03-3 | |
| Record name | Boronic acid, B-(2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)




![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)


![Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)](/img/structure/B3049954.png)

![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)